molecular formula C14H20N4O2 B12222834 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide

Cat. No.: B12222834
M. Wt: 276.33 g/mol
InChI Key: SQZMFCLRDGUVJH-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a pyridazine ring, an azetidine ring, and an oxolane ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The initial step involves the synthesis of the 6-methylpyridazine ring through a cyclization reaction of appropriate precursors under controlled conditions.

    Azetidine Ring Formation: The azetidine ring is then introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyridazine derivative.

    Oxolane Ring Introduction: The final step involves the formation of the oxolane ring through a cyclization reaction, often using a carboxylic acid derivative and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Functionalized azetidine or oxolane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Receptor Binding: It may interact with specific receptors, influencing biological processes.

Medicine:

    Drug Development: Due to its structural complexity, the compound is being explored as a lead compound in drug discovery, particularly for targeting diseases with unmet medical needs.

Industry:

    Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cascade of intracellular signaling pathways that result in physiological responses.

Comparison with Similar Compounds

  • N-methyl-N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide
  • N-methyl-N-[1-(6-fluoropyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide

Uniqueness:

  • Structural Features: The presence of the 6-methylpyridazine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
  • Reactivity: The specific arrangement of functional groups in N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide may result in different reactivity patterns compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-10-3-4-13(16-15-10)18-7-12(8-18)17(2)14(19)11-5-6-20-9-11/h3-4,11-12H,5-9H2,1-2H3

InChI Key

SQZMFCLRDGUVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3CCOC3

Origin of Product

United States

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